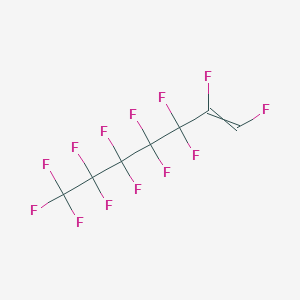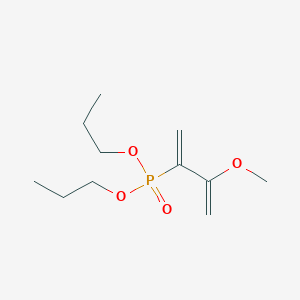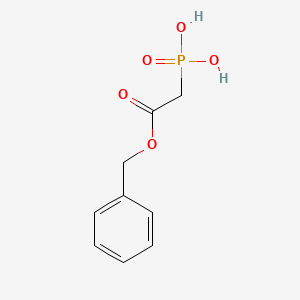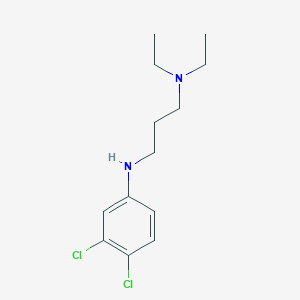![molecular formula C8H22BrGaSi2 B14454278 [(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) CAS No. 74251-17-5](/img/structure/B14454278.png)
[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) is a chemical compound characterized by the presence of bromine, gallium, and silicon atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) typically involves the reaction of gallium trichloride with trimethylsilylmethyl lithium in the presence of a brominating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of [(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified using techniques like distillation or crystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxides and other by-products.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gallium oxides, while substitution reactions can produce a variety of organosilicon compounds.
科学的研究の応用
[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organometallic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of [(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) involves its interaction with molecular targets through its bromine and silicon atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The pathways involved in these processes are complex and depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: A commonly used silylating agent in organic synthesis.
Bis(trimethylsilyl)acetamide: Used for derivatization in analytical chemistry.
Trimethylsilylmethyl lithium: A reagent used in the synthesis of organosilicon compounds.
Uniqueness
[(Bromogallanediyl)bis(methylene)]bis(trimethylsilane) is unique due to the presence of gallium and bromine atoms, which impart distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in various scientific and industrial applications.
特性
| 74251-17-5 | |
分子式 |
C8H22BrGaSi2 |
分子量 |
324.06 g/mol |
IUPAC名 |
[bromo(trimethylsilylmethyl)gallanyl]methyl-trimethylsilane |
InChI |
InChI=1S/2C4H11Si.BrH.Ga/c2*1-5(2,3)4;;/h2*1H2,2-4H3;1H;/q;;;+1/p-1 |
InChIキー |
GCTNLWKEPGJTKH-UHFFFAOYSA-M |
正規SMILES |
C[Si](C)(C)C[Ga](C[Si](C)(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-](/img/structure/B14454197.png)
![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)

![2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)

![Diethyl [(diethoxyphosphanyl)methyl]phosphonate](/img/structure/B14454236.png)





